4-Aminopyridine-2,6-dicarboxylic acid
Overview
Description
4-Aminopyridine-2,6-dicarboxylic acid is a chemical compound with the molecular formula C7H6N2O4. It is a derivative of pyridine, featuring an amino group at the 4-position and carboxylic acid groups at the 2- and 6-positions. This compound has gained significant importance in various fields, including pharmaceuticals, agriculture, and polymer science.
Mechanism of Action
Target of Action
The primary target of 4-Aminopyridine-2,6-dicarboxylic acid is the voltage-gated potassium channels . These channels play a crucial role in the regulation of the electrical activity of neurons and other excitable cells .
Mode of Action
This compound interacts with its targets by inhibiting the voltage-gated potassium channels . This inhibition results in the elongation of action potentials and heightened release of neurotransmitters . The compound’s interaction with its targets leads to enhanced neuronal signaling .
Biochemical Pathways
The inhibition of voltage-gated potassium channels by this compound affects the neuronal signaling pathway . The elongation of action potentials and increased release of neurotransmitters are the downstream effects of this interaction .
Result of Action
The molecular and cellular effects of this compound’s action include the prolongation of compound action potentials in nerve roots and the increased release of neurotransmitters . These effects facilitate enhanced neuronal signaling, which can be beneficial in managing neurological disorders .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C to maintain its stability
Biochemical Analysis
Biochemical Properties
4-Aminopyridine-2,6-dicarboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or modulation of their activity .
Cellular Effects
The effects of this compound on cells are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in metabolic processes, leading to changes in cellular metabolism. Additionally, it can impact cell signaling pathways by interacting with specific receptors or enzymes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression and subsequent alterations in cellular function. The compound’s ability to interact with multiple targets makes it a versatile tool in biochemical research .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its activity may decrease over time due to degradation. Long-term exposure to the compound can lead to sustained changes in cellular function, which are important for understanding its potential therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as modulation of metabolic pathways and improvement in cellular function. At high doses, it can cause toxic or adverse effects, including disruption of normal cellular processes and potential toxicity. Understanding the dosage effects is crucial for determining the therapeutic window and safety profile of the compound .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, affecting the overall metabolic flux and levels of metabolites. The compound’s impact on metabolic pathways can lead to changes in cellular energy production and utilization, highlighting its potential as a metabolic modulator .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding the transport mechanisms is essential for predicting the compound’s bioavailability and therapeutic potential .
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. The subcellular localization of the compound is crucial for understanding its precise mode of action and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
One effective synthetic approach to 4-Aminopyridine-2,6-dicarboxylic acid involves the oxidation of 2,6-dimethylpyridines. This method typically uses potassium permanganate as the oxidizing agent under controlled conditions. For instance, a solution of 2,6-dimethylpyridine in water is heated to 90°C, and potassium permanganate is added in portions with continuous stirring .
Industrial Production Methods
Industrial production methods for this compound often involve similar oxidation processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
4-Aminopyridine-2,6-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other functional groups.
Substitution: The amino group at the 4-position can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine derivatives with additional functional groups, while reduction can produce alcohols or amines .
Scientific Research Applications
4-Aminopyridine-2,6-dicarboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its therapeutic potential in treating neurological disorders and other medical conditions.
Industry: Utilized in the development of polymers and other advanced materials
Comparison with Similar Compounds
Similar Compounds
4-Aminopyridine: Lacks the carboxylic acid groups at the 2- and 6-positions.
2,6-Dicarboxypyridine: Lacks the amino group at the 4-position.
2,6-Dimethylpyridine: Features methyl groups instead of carboxylic acid groups.
Uniqueness
4-Aminopyridine-2,6-dicarboxylic acid is unique due to the presence of both an amino group and carboxylic acid groups on the pyridine ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
4-aminopyridine-2,6-dicarboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O4/c8-3-1-4(6(10)11)9-5(2-3)7(12)13/h1-2H,(H2,8,9)(H,10,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHEBMGYEECNNJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1C(=O)O)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90633861 | |
Record name | 4-Aminopyridine-2,6-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90633861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2683-49-0 | |
Record name | 4-Aminopyridine-2,6-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90633861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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